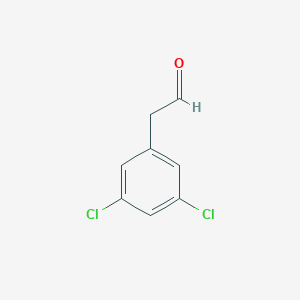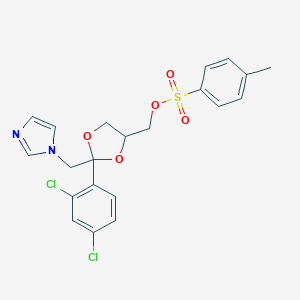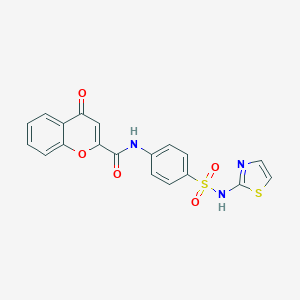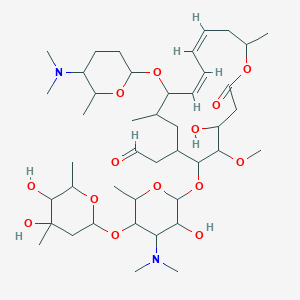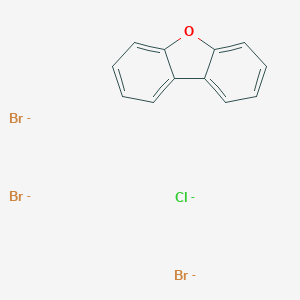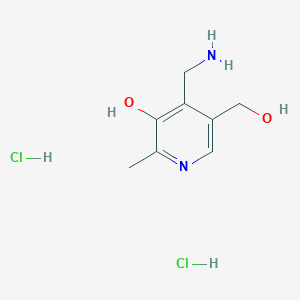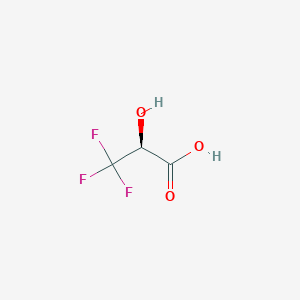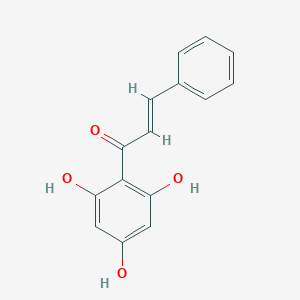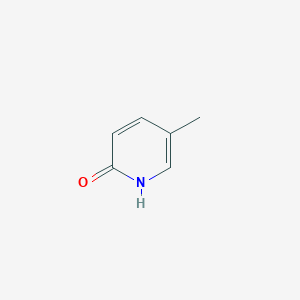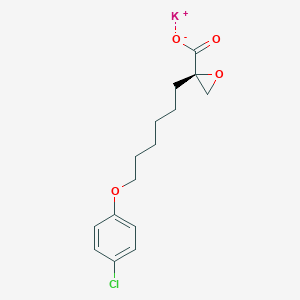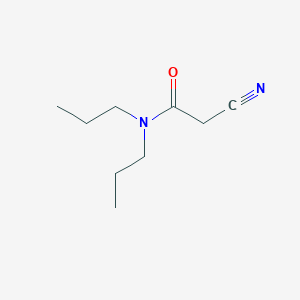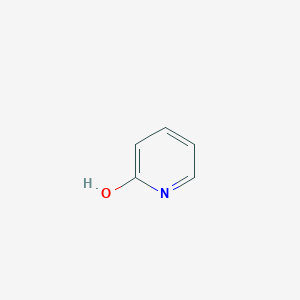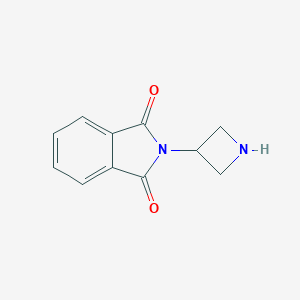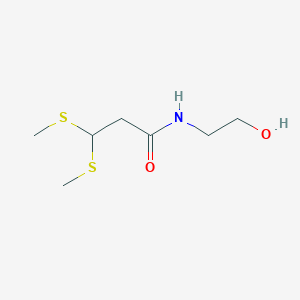![molecular formula C17H14ClFN2OS2 B017826 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene CAS No. 109425-68-5](/img/structure/B17826.png)
5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Mécanisme D'action
5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways that are essential for B-cell survival and proliferation. This leads to apoptosis (programmed cell death) of the malignant B-cells.
Effets Biochimiques Et Physiologiques
5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene has been shown to have selective activity against BTK, with minimal inhibition of other kinases. It has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene has been well-tolerated and has shown minimal toxicity to normal tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene is its selectivity for BTK, which reduces the risk of off-target effects. Another advantage is its favorable pharmacokinetic profile, which allows for convenient dosing regimens in preclinical studies. However, one limitation is its relatively high cost compared to other BTK inhibitors. Additionally, 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several potential future directions for research on 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene. One area of interest is the development of combination therapies that target multiple pathways in B-cell malignancies. Another area of interest is the investigation of 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene in other types of B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Additionally, further preclinical studies are needed to evaluate the safety and efficacy of 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene in combination with other drugs, as well as its potential for use in personalized medicine approaches.
Méthodes De Synthèse
The synthesis of 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene involves several steps, including the preparation of the key intermediate 2-chloro-3-thiophenemethanol, which is then reacted with 5-fluoro-2,3-dihydrobenzo[b]thiophene-3-ol in the presence of a base to form the desired product. The synthesis route has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene has been extensively studied in preclinical models of B-cell malignancies, including CLL and MCL. In vitro studies have shown that 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene has significant anti-tumor activity in mouse models of CLL and MCL, with minimal toxicity to normal tissues.
Propriétés
Numéro CAS |
109425-68-5 |
|---|---|
Nom du produit |
5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene |
Formule moléculaire |
C17H14ClFN2OS2 |
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
1-[[3-[(2-chlorothiophen-3-yl)methoxy]-5-fluoro-2,3-dihydro-1-benzothiophen-2-yl]methyl]imidazole |
InChI |
InChI=1S/C17H14ClFN2OS2/c18-17-11(3-6-23-17)9-22-16-13-7-12(19)1-2-14(13)24-15(16)8-21-5-4-20-10-21/h1-7,10,15-16H,8-9H2 |
Clé InChI |
WZBHBMIOGBUMBW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1F)C(C(S2)CN3C=CN=C3)OCC4=C(SC=C4)Cl |
SMILES canonique |
C1=CC2=C(C=C1F)C(C(S2)CN3C=CN=C3)OCC4=C(SC=C4)Cl |
Synonymes |
5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



